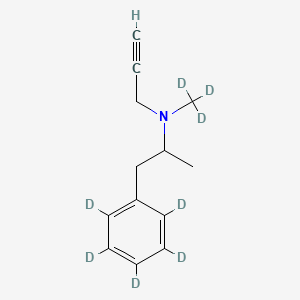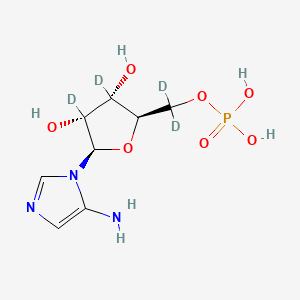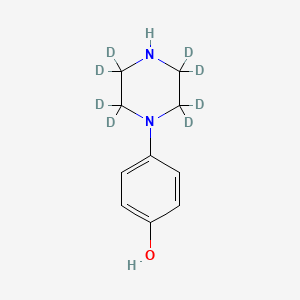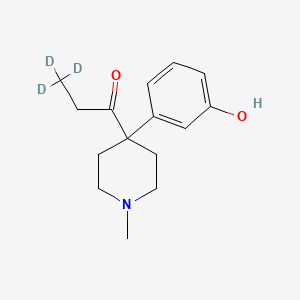![molecular formula C12H14N2S B13440662 1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
1-Benzo[b]thien-4-yl-piperazine, d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzo[b]thien-4-yl-piperazine, d8 is a deuterated derivative of 1-Benzo[b]thien-4-yl-piperazine. This compound is characterized by the presence of a benzothiophene ring fused to a piperazine ring. The deuterium labeling (d8) indicates that eight hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzo[b]thien-4-yl-piperazine can be synthesized through a palladium-catalyzed coupling reaction. The process involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of palladium acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene at temperatures ranging from 120 to 130°C for about 5 hours .
Industrial Production Methods: While specific industrial production methods for 1-Benzo[b]thien-4-yl-piperazine, d8 are not widely documented, the general approach involves large-scale synthesis using similar catalytic coupling reactions. The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzo[b]thien-4-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
1-Benzo[b]thien-4-yl-piperazine, d8 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Mécanisme D'action
The mechanism of action of 1-Benzo[b]thien-4-yl-piperazine involves its interaction with various molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction influences neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior. The deuterium labeling (d8) helps in studying the pharmacokinetics and metabolic stability of the compound, providing insights into its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 4-(1-Piperazinyl)benzo[b]thiophene
- Brexpiprazole
Comparison: 1-Benzo[b]thien-4-yl-piperazine, d8 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Compared to its non-deuterated counterparts, this compound provides more accurate data in metabolic and pharmacokinetic research. Additionally, the presence of the benzothiophene ring imparts specific binding affinities and pharmacological properties that distinguish it from other piperazine derivatives .
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
226.37 g/mol |
Nom IUPAC |
1-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2/i5D2,6D2,7D2,8D2 |
Clé InChI |
VMIRJNDPLCQEHB-YEBVBAJPSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C3C=CSC3=CC=C2)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1)C2=C3C=CSC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)

![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)



